4-Methoxy-3-nitrophenol
Overview
Description
4-Methoxy-3-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is also known as 4-Hydroxy-2-nitroanisole. This compound is characterized by a phenolic structure with a methoxy group (-OCH3) at the para position and a nitro group (-NO2) at the meta position relative to the hydroxyl group (-OH). It is a yellow crystalline solid that is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
It is known that nitrophenols can act as inhibitors for various enzymes, disrupting normal cellular processes .
Biochemical Pathways
In the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp., enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation . This suggests that similar pathways may be affected by 4-Methoxy-3-nitrophenol.
Result of Action
Nitrophenols are known to cause oxidative stress and cytotoxicity, leading to cell damage and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, the presence of other substances in the environment can potentially affect its action, either by competing for the same targets or by modifying its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-methoxyphenol (anisole) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is usually purified through recrystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Methoxy-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-nitrophenol has several applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the methoxy group.
4-Methoxyphenol: Similar structure but lacks the nitro group.
3-Nitrophenol: Similar structure but the nitro group is at the meta position relative to the hydroxyl group.
Uniqueness: 4-Methoxy-3-nitrophenol is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields .
Biological Activity
4-Methoxy-3-nitrophenol (also known as 4-methoxy-3-nitro phenol or 3-nitro-4-methoxy phenol) is an organic compound that has garnered attention due to its various biological activities and potential applications in environmental and medicinal fields. This article provides a comprehensive overview of its biological activity, including its mechanisms, degradation pathways, and potential therapeutic effects.
- Chemical Formula : CHNO
- Molecular Weight : 167.14 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
This compound exhibits a range of biological activities, including antimicrobial, anti-androgenic, and potential anticancer properties. Its effects are largely attributed to its ability to interact with various biological pathways.
1. Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential use as a biocide in agricultural applications .
2. Anti-androgenic Activity
Similar to other nitrophenolic compounds, this compound has been shown to exhibit anti-androgenic activity. It significantly inhibits testosterone production in vitro, which could have implications for reproductive health and endocrine disruption .
3. Anticancer Potential
Recent investigations into the anticancer properties of nitrophenols have highlighted the potential of this compound as an anticancer agent. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Hormonal Modulation : By interfering with androgen receptor signaling, it may disrupt normal hormonal functions.
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Microbial degradation studies indicate that certain bacterial strains can metabolize this compound effectively.
Microbial Degradation
A notable study identified Burkholderia sp. strain SJ98 as capable of degrading this compound through a series of enzymatic reactions. The degradation pathway involves the transformation of the compound into less toxic metabolites such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before complete mineralization .
Case Study 1: Antimicrobial Efficacy
A laboratory study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, indicating strong antimicrobial potential.
Case Study 2: Anti-androgenic Effects
In a controlled experiment involving rat models, administration of this compound led to a marked decrease in serum testosterone levels. This effect was dose-dependent, with higher doses resulting in greater inhibition .
Properties
IUPAC Name |
4-methoxy-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-02-4 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXY-3-NITROPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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